molecular formula C6H16AlKO11 B14700063 Aciquel (TN)

Aciquel (TN)

Cat. No.: B14700063
M. Wt: 330.26 g/mol
InChI Key: ZXXMWDOXSLFLCN-UHFFFAOYSA-K
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Description

Aciquel (TN), also known by its chemical name Potassium diaqua[gluconato(2-)]dihydroxyaluminate(1-), is an aluminum-based antacid developed under the trade name McNeil Aciquel (McN-R-1162-22) . It functions by neutralizing gastric acid, making it effective in treating conditions like gastroesophageal reflux disease (GERD) and peptic ulcers. The compound combines aluminum hydroxide with gluconic acid, forming a stable complex that reduces systemic absorption of aluminum, thereby minimizing toxicity risks .

Properties

Molecular Formula

C6H16AlKO11

Molecular Weight

330.26 g/mol

IUPAC Name

aluminum;potassium;3,4,5,6-tetrahydroxy-2-oxidohexanoate;dihydroxide;dihydrate

InChI

InChI=1S/C6H11O7.Al.K.4H2O/c7-1-2(8)3(9)4(10)5(11)6(12)13;;;;;;/h2-5,7-10H,1H2,(H,12,13);;;4*1H2/q-1;+3;+1;;;;/p-3

InChI Key

ZXXMWDOXSLFLCN-UHFFFAOYSA-K

Canonical SMILES

C(C(C(C(C(C(=O)[O-])[O-])O)O)O)O.O.O.[OH-].[OH-].[Al+3].[K+]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of potassium glucaldrate involves the reaction of glucaric acid with potassium hydroxide and aluminum hydroxide under controlled conditions. The reaction typically takes place in an aqueous medium at elevated temperatures to ensure complete dissolution and reaction of the components. The resulting solution is then cooled, and the product is crystallized out.

Industrial Production Methods

Industrial production of potassium glucaldrate follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade reactants and large-scale reactors to handle the increased volume. The reaction conditions are carefully monitored to maintain consistency and quality of the final product. The crystallized product is then filtered, washed, and dried to obtain the final compound .

Chemical Reactions Analysis

Types of Reactions

Potassium glucaldrate undergoes several types of chemical reactions, including:

    Oxidation: It can be oxidized to form various oxidation products depending on the conditions.

    Reduction: Under specific conditions, it can be reduced to form different reduced forms.

    Substitution: It can undergo substitution reactions where one or more of its functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reactions are typically carried out in acidic or basic media.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used, often in anhydrous conditions.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions vary based on the specific conditions and reagents used. For example, oxidation can lead to the formation of glucaric acid derivatives, while reduction can produce glucaric acid alcohols .

Scientific Research Applications

Potassium glucaldrate has a wide range of scientific research applications, including:

    Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.

    Biology: It is studied for its potential effects on biological systems, including its role in metabolic pathways.

    Medicine: It is used in the formulation of antacid medications and treatments for peptic ulcers.

    Industry: It is used in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of potassium glucaldrate involves its ability to neutralize stomach acid. It reacts with hydrochloric acid in the stomach to form water and neutral salts, thereby reducing acidity. This action helps in alleviating symptoms of acid reflux and peptic ulcers. The compound also has a protective effect on the stomach lining, preventing further damage from acid .

Comparison with Similar Compounds

Silodrate (Aluminum-Magnesium Antacid)

Chemical Composition :

  • Silodrate: Al₂Mg₂O₁₁·xH₂O (magnesium aluminometasilicate hydrate) .
  • Aciquel (TN) : K[Al(OH)₂(H₂O)₂(C₆H₁₁O₇)] (potassium-aluminum gluconate complex) .

Mechanism of Action :

  • Silodrate combines aluminum and magnesium ions, balancing the constipative effects of aluminum with the laxative properties of magnesium. This dual-action formulation reduces gastrointestinal side effects compared to single-metal antacids .
  • Aciquel (TN), in contrast, uses potassium as a counterion and gluconate as a chelating agent, which enhances aluminum’s stability and reduces systemic absorption .

Sodium Bicarbonate (NaHCO₃)

Chemical Composition :

  • Sodium Bicarbonate : Na₂CO₃ (sodium hydrogen carbonate) .
  • Aciquel (TN) : Potassium-aluminum complex .

Mechanism of Action :

  • Sodium bicarbonate acts rapidly to neutralize acid but produces carbon dioxide, causing bloating and belching. It may also lead to systemic alkalosis due to sodium absorption .
  • Aciquel (TN) works more gradually without gas production and avoids sodium-related complications, making it safer for hypertensive patients .

Side Effects :

  • Sodium bicarbonate is contraindicated in patients with edema or hypertension due to high sodium content.
  • Aciquel (TN) has minimal electrolyte interference but may cause constipation in susceptible individuals.

Comparative Data Table

Parameter Aciquel (TN) Silodrate Sodium Bicarbonate
Chemical Formula K[Al(OH)₂(H₂O)₂(C₆H₁₁O₇)] Al₂Mg₂O₁₁·xH₂O NaHCO₃
Active Ions Aluminum, Potassium Aluminum, Magnesium Sodium
Onset of Action Moderate Moderate Rapid
Systemic Effects Low aluminum absorption Balanced Mg/Al absorption High sodium absorption
Key Side Effects Constipation Diarrhea (Mg), Constipation (Al) Bloating, alkalosis
Patient Suitability Renal impairment General population Non-hypertensive patients

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